![molecular formula C19H17N3O B2980603 2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one CAS No. 866050-24-0](/img/structure/B2980603.png)

2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

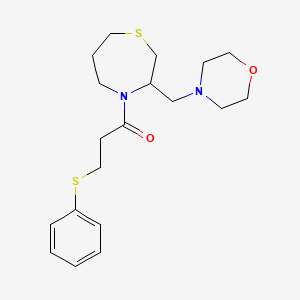

2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the pyrazoloquinazolinone family. It has been synthesized by several methods and has been studied for its scientific research applications.

Applications De Recherche Scientifique

Anticancer Potential

A study by Mulakayala et al. (2012) presents a methodology for the synthesis of 2-aryl quinazolin-4(3H)-ones through the condensation of o-aminobenzamides with aromatic aldehydes, catalyzed by InCl3. This process has been extended to produce 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which exhibit potential anticancer applications. The compounds synthesized were evaluated for anti-proliferative properties against four cancer cell lines, with several showing activity. The inhibition of sirtuins is suggested as their mechanism of action, indicating their potential as therapeutic agents against cancer. (Mulakayala et al., 2012)

Antimycobacterial Activity

Research by Quiroga et al. (2014) developed a series of novel 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones through microwave-assisted synthesis. These compounds were tested against fifteen Mycobacterium spp strains, with six demonstrating antimycobacterial activity. The most potent compounds had minimal inhibitory concentrations (MIC) of ≤2 μg/mL, showcasing their potential as antimycobacterial agents. The high inhibitory activity was associated with their lipophilicity and lower polarity, suggesting a promising avenue for developing new antimycobacterial therapies. (Quiroga et al., 2014)

Antimicrobial Screening

A study by Unnissa and Reddy (2012) synthesized a series of 2-benzyl-3H-quinazolin-4-ones containing a 3-methyl pyrazolinone moiety. These compounds were characterized and screened for antibacterial and antifungal activities against various pathogenic bacteria and fungi. Notably, compounds demonstrated significant antimicrobial activity, suggesting their potential use in treating bacterial and fungal infections. (Hurmath Unnissa & G. K. Reddy, 2012)

Synthesis and Catalytic Performance

Ebrahimipour et al. (2018) focused on the synthesis of a novel mixed-ligand Cu(II) Schiff base complex, which exhibited catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This study highlights the potential of such compounds in catalysis, contributing to the field of synthetic chemistry and material science. The structural elucidation and catalytic performance of this complex underline its utility in facilitating organic transformations. (Ebrahimipour et al., 2018)

Propriétés

IUPAC Name |

2-methyl-4-[(4-methylphenyl)methyl]pyrazolo[1,5-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-13-7-9-15(10-8-13)12-21-18-11-14(2)20-22(18)17-6-4-3-5-16(17)19(21)23/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVNSOSOMJCXQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC(=NN3C4=CC=CC=C4C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride](/img/structure/B2980521.png)

![(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2980522.png)

![5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2980524.png)

![Bicyclo[3.2.2]nonan-1-amine hydrochloride](/img/structure/B2980527.png)

![2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol](/img/structure/B2980528.png)

![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2980535.png)

![4-methoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2980538.png)

methylamine](/img/structure/B2980543.png)